molecular formula C22H40ClNO2 B2358303 1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1216409-97-0

1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2358303
CAS No.: 1216409-97-0
M. Wt: 386.02
InChI Key: WBZXFWCTMKAYNF-UHFFFAOYSA-N
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Description

1-((3S,5S,7S)-Adamantan-1-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic compound used in various scientific fields for its unique chemical properties and reactivity. This compound features an adamantane core, which is a robust, cage-like structure, lending the compound significant stability. Coupled with a tetramethylpiperidinyl group, the compound exhibits intriguing steric and electronic characteristics that make it valuable in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3S,5S,7S)-Adamantan-1-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multi-step processes:

  • Adamantane Derivative Formation: : Starting with adamantane, functionalization occurs to introduce an oxy group at the desired position.

  • Formation of the Propanol Linker: : Using appropriate alkylating agents, a propanol chain is connected to the adamantane core.

  • Incorporation of the Tetramethylpiperidinyl Group: : The final step involves attaching the tetramethylpiperidinyl moiety via nucleophilic substitution or similar reactions, followed by the formation of the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production leverages optimized reaction conditions, such as controlled temperatures, specific solvents, and catalysts to increase yield and purity. Typically, large-scale synthesis may employ continuous flow reactors for better control and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((3S,5S,7S)-Adamantan-1-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, such as:

  • Oxidation: : Transformations involving oxidizing agents like PCC or KMnO₄.

  • Reduction: : Using agents like LiAlH₄ to reduce functional groups.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : PCC, KMnO₄ in suitable solvents like dichloromethane.

  • Reduction: : LiAlH₄ in anhydrous ether.

  • Substitution: : Alkyl halides or other electrophiles in the presence of bases or acid catalysts.

Major Products

The primary products depend on the reaction type:

  • Oxidation: : Ketones or carboxylic acids.

  • Reduction: : Alcohols or amines.

  • Substitution: : Derivatives with modified side chains.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a catalyst or a stabilizer in complex reactions.

Biology

Biologically, it is investigated for its interactions with cellular structures due to its stability and unique steric properties.

Medicine

Industry

Industrially, it's used in the development of polymers and materials requiring robust, stable compounds.

Mechanism of Action

The compound's mechanism of action is based on its ability to interact with molecular targets through its adamantane core and piperidinyl group. This allows it to modulate biochemical pathways or stabilize specific molecular structures.

Molecular Targets and Pathways

  • Enzymatic Inhibition: : Potential to inhibit specific enzymes due to its bulky structure.

  • Receptor Binding: : May bind to cellular receptors, affecting signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Adamantanol: : Shares the adamantane core but lacks the piperidinyl group.

  • Tetramethylpiperidine: : Contains the piperidinyl moiety but lacks the adamantane structure.

Uniqueness

The uniqueness of 1-((3S,5S,7S)-Adamantan-1-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride lies in its combination of structural stability from adamantane and the steric/electronic properties of tetramethylpiperidine, offering a distinct profile compared to its constituents.

This compound's multifaceted properties make it a valuable subject in various research and industrial domains, blending chemical stability with biological activity in a way few other compounds can match.

Properties

IUPAC Name

1-(1-adamantyloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39NO2.ClH/c1-20(2)6-5-7-21(3,4)23(20)14-19(24)15-25-22-11-16-8-17(12-22)10-18(9-16)13-22;/h16-19,24H,5-15H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZXFWCTMKAYNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(N1CC(COC23CC4CC(C2)CC(C4)C3)O)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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